2,2'-Methylene Bis(5-chlorophenol)-d8
Description
Properties
Molecular Formula |
C₁₃H₂D₈Cl₂O₂ |
|---|---|
Molecular Weight |
277.17 |
Synonyms |
2,2’-Methylenebis[5-chlorophenol]-d8; Bis(2-hydroxy-4-chlorophenyl)methane-d8; NSC 3947-d8; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for 2,2 Methylene Bis 5 Chlorophenol D8
Strategies for Deuterium (B1214612) Labeling in Substituted Phenolic Compounds
The introduction of deuterium into substituted phenolic compounds can be achieved through several strategic approaches. The most common and direct method is the hydrogen-deuterium (H-D) exchange reaction, where labile protons on the aromatic ring are replaced with deuterium atoms from a deuterium source. This exchange is typically facilitated by a catalyst.
Catalytic H-D exchange is a powerful technique for the deuteration of aromatic compounds. For phenols, which are activated towards electrophilic substitution, this exchange can often be performed under relatively mild conditions. Common deuterium sources include deuterium oxide (D₂O), deuterated acids, or deuterium gas (D₂). The choice of catalyst is crucial and can influence the efficiency and regioselectivity of the labeling. Heterogeneous catalysts such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are frequently employed due to their high activity and ease of separation from the reaction mixture. Homogeneous catalysts can also be utilized.
The position of deuterium incorporation on the aromatic ring is directed by the existing substituents. In the case of phenolic compounds, the hydroxyl group is an activating, ortho-, para-directing group. This electronic influence facilitates the exchange of protons at the positions ortho and para to the hydroxyl group. For 5-chlorophenol, the precursor to the target molecule, the hydroxyl group would direct deuterium exchange to the 2, 4, and 6 positions. The chlorine atom, being deactivating but also ortho-, para-directing, will also influence the final deuteration pattern.
Detailed Synthetic Pathways for 2,2'-Methylene Bis(5-chlorophenol)-d8
A plausible and efficient synthetic pathway for this compound involves a two-step process: first, the deuteration of the precursor, 5-chlorophenol, followed by the condensation of the resulting deuterated intermediate with a methylene (B1212753) bridge source.
Precursor Selection and Derivatization Approaches
The logical precursor for the synthesis of this compound is 5-chlorophenol. This precursor already contains the necessary chlorine substituent at the correct position on the phenol (B47542) ring. The key is to introduce deuterium atoms onto the aromatic rings of this precursor before the formation of the methylene bridge.
An alternative, though likely less efficient, approach would be to first synthesize the unlabeled 2,2'-Methylene Bis(5-chlorophenol) and then attempt to deuterate it. However, achieving complete and selective deuteration of the larger bisphenol molecule could be more challenging and may require harsher reaction conditions, potentially leading to side reactions or degradation. Therefore, the deuteration of the precursor is the preferred strategy.
Deuterium Exchange and Catalytic Reduction Methods for Selective Labeling
The selective labeling of 5-chlorophenol to produce 5-chlorophenol-d4 can be achieved via a catalytic hydrogen-deuterium exchange reaction. A typical procedure would involve heating 5-chlorophenol in the presence of a deuterium source, such as D₂O, and a heterogeneous catalyst like Pt/C. The reaction is typically carried out in a sealed vessel under an inert atmosphere to prevent the exchange of deuterium with atmospheric moisture. The hydroxyl proton will also exchange with deuterium, but this is readily exchanged back with protons during aqueous workup, so it is the C-D bonds on the aromatic ring that are of synthetic importance.
Following the successful deuteration of 5-chlorophenol, the resulting 5-chlorophenol-d4 is then used in a condensation reaction to form the methylene bridge. This is a classic example of an electrophilic aromatic substitution reaction. A suitable source for the methylene bridge is formaldehyde or its equivalents, such as paraformaldehyde or formalin. The reaction is typically catalyzed by either an acid or a base. For phenolic compounds, acid catalysis is common. The reaction involves the protonation of formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic rings of two molecules of 5-chlorophenol-d4, ortho to the hydroxyl groups, to form the methylene-bridged product, this compound.
Optimization of Reaction Conditions for High Deuterium Enrichment
To achieve a high level of deuterium enrichment in the final product, the optimization of the H-D exchange step is critical. Several reaction parameters can be adjusted:
| Parameter | Effect on Deuterium Enrichment | Typical Range/Condition |
| Catalyst Loading | Increasing the catalyst amount generally increases the rate of exchange. | 5-10 mol% of the substrate. |
| Temperature | Higher temperatures facilitate the exchange reaction, leading to higher enrichment in a shorter time. | 100-180 °C. |
| Reaction Time | Longer reaction times allow for more complete exchange. | 24-72 hours. |
| Deuterium Source | A large excess of the deuterium source (e.g., D₂O) drives the equilibrium towards the deuterated product. | D₂O is often used as the solvent. |
| Agitation | Efficient stirring is necessary for heterogeneous catalysis to ensure good contact between the substrate, catalyst, and deuterium source. | Vigorous stirring. |
By carefully controlling these parameters, it is possible to achieve very high levels of deuterium incorporation, often exceeding 98% isotopic purity.
Spectroscopic and Chromatographic Characterization of Deuterium Incorporation and Purity
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. High-performance liquid chromatography (HPLC) can be used to assess the chemical purity of the compound, while mass spectrometry (MS) will confirm the incorporation of deuterium by showing the expected increase in molecular weight. However, for detailed information on the extent and location of deuterium labeling, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site Specificity Confirmation
¹H NMR spectroscopy is particularly useful for determining the degree of deuteration. In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. For this compound, one would expect the disappearance of the signals from the aromatic protons at the 2, 4, and 6 positions of each phenolic ring. The only remaining signals in the aromatic region would be from any residual, non-deuterated compound. The signal for the methylene bridge protons and the hydroxyl protons (if not exchanged with a deuterated solvent for the NMR experiment) would remain.
The isotopic purity can be calculated from the ¹H NMR spectrum by comparing the integration of the remaining proton signals in the aromatic region to the integration of a signal from a non-deuterated part of the molecule, such as the methylene bridge protons.
²H (Deuterium) NMR spectroscopy can also be used to directly observe the incorporated deuterium atoms. The ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the deuterated positions on the aromatic rings, providing direct evidence of successful labeling.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Abundance Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It provides confident elemental composition confirmation through highly accurate mass measurements and allows for the assessment of isotopic purity and distribution. researchgate.net
Accurate Mass Determination: HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can achieve mass accuracies of less than 5 ppm, meaning the measured mass deviates from the theoretical mass by a very small margin. nih.govyoutube.comnih.gov This level of accuracy is critical for unequivocally confirming the elemental formula of the deuterated compound. The theoretical monoisotopic mass of this compound (C13H2D8Cl2O2) is calculated based on the precise masses of the most abundant isotopes of each element. Any significant deviation from this theoretical mass in the experimental data would indicate the presence of impurities or an incorrect structural assignment.
Isotopic Abundance Assessment: One of the primary applications of HRMS in this context is the verification of successful deuterium incorporation and the determination of isotopic purity. nih.gov The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) and the eight deuterium atoms. HRMS can resolve the different isotopologues (molecules that differ only in their isotopic composition), allowing for the quantification of their relative abundances. nih.gov This analysis, often referred to as Mass Isotopomer Distribution Analysis (MIDA), is crucial for determining the percentage of the desired d8 species versus partially deuterated (d1-d7) or non-deuterated (d0) versions of the molecule. rsc.org The fidelity of the measured isotopic pattern compared to the theoretical pattern provides a high degree of confidence in the isotopic enrichment of the synthesized compound. youtube.com
| Parameter | Description | Typical Value/Observation |
| Instrumentation | High-resolution mass spectrometers | Orbitrap, Time-of-Flight (TOF) |
| Mass Accuracy | The closeness of the measured mass to the theoretical mass | < 5 ppm |
| Isotopic Purity | The percentage of the target deuterated species (d8) | Determined by relative abundance of isotopologues |
| Isotopic Pattern | Characteristic pattern due to Cl and D isotopes | Confirms elemental composition and deuteration |
Chromatographic Purity Analysis (e.g., HPLC, GC)
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the chemical purity of this compound. These methods separate the target compound from any synthetic precursors, byproducts, or other impurities that are not isotopically different.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the analysis of chlorophenols. jcsp.org.pklcms.czasianpubs.org In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile and water, often with a small amount of acid like acetic acid, would likely provide good separation. lcms.cz Detection is typically achieved using a UV detector, as phenols absorb ultraviolet light. The resulting chromatogram would show a primary peak for the deuterated compound, and any other peaks would represent chemical impurities. The area of these impurity peaks relative to the main peak allows for the quantification of purity. It is important to note that HPLC separates based on chemical properties, so the deuterated standard and its non-deuterated analog will have very similar, if not identical, retention times. researchgate.net
Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like chlorinated phenols. gcms.czthermofisher.comoup.com The sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and interaction with the stationary phase. For chlorophenols, columns with a slightly polar phase, such as those containing 5% phenyl polysiloxane, are often used. thermofisher.com Detection is commonly performed with a mass spectrometer (GC-MS), which provides both retention time data for purity assessment and mass data for identity confirmation. thermofisher.com While derivatization can sometimes be used for phenols in GC analysis, it is often possible to analyze them directly. oup.com
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |
| HPLC | Reversed-phase C18 | Methanol/Water or Acetonitrile/Water | UV |
| GC | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry (MS) |
The synthesis of this compound involves two key aspects: the formation of the methylene-bridged bisphenol structure and the incorporation of deuterium atoms.
The fundamental structure is typically created through the acid-catalyzed condensation of a phenol with formaldehyde. nih.gov In the case of 2,2'-Methylene Bis(5-chlorophenol), this would involve the reaction of 4-chlorophenol with formaldehyde.
For the deuterated analogue, isotopic incorporation is the critical step. This is generally achieved by using a deuterated starting material. The most logical precursor would be 4-chlorophenol-d4, where the four hydrogen atoms on the aromatic ring are replaced with deuterium. The subsequent condensation of this deuterated phenol with formaldehyde under acidic conditions would yield the desired this compound. The reaction mechanism involves the electrophilic substitution of the deuterated phenol rings by the protonated formaldehyde.
An alternative, though likely more complex and less specific, method for isotopic incorporation could be a post-synthesis hydrogen-deuterium exchange (HDX) reaction. thermofisher.comnih.govwikipedia.org This would involve treating the non-deuterated 2,2'-Methylene Bis(5-chlorophenol) with a deuterium source, such as D₂O, under conditions that facilitate the exchange of the aromatic protons for deuterons. However, achieving complete and specific deuteration at all eight positions without side reactions can be challenging with this method. Therefore, synthesis from a deuterated precursor is the more common and reliable approach for producing high-purity deuterated standards. acs.org
Advanced Analytical Applications of 2,2 Methylene Bis 5 Chlorophenol D8 in Quantitative Research
Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for quantitative analysis. chromatographyonline.com The use of a stable isotope-labeled version of the analyte as an internal standard is central to this method. researchgate.net 2,2'-Methylene Bis(5-chlorophenol)-d8 serves as an ideal internal standard for the quantification of its non-labeled counterpart, dichlorophen (B75788), and other structurally related chlorophenolic compounds.
The fundamental principle of IDMS lies in the addition of a known amount of an isotopically distinct form of the analyte to the sample at the earliest stage of analysis. chromatographyonline.com In this case, a precise quantity of this compound is added to a sample containing the target analyte, dichlorophen. Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same losses during sample extraction, cleanup, and derivatization. researchgate.net
The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be calculated with high accuracy. nih.gov This approach effectively compensates for variations in sample recovery and instrumental response, leading to significantly improved precision and reduced measurement uncertainty. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For chlorophenols, a derivatization step is often employed to increase their volatility and improve chromatographic performance. thermofisher.com When using this compound as an internal standard in GC-MS analysis, it is added to the sample prior to any extraction or derivatization steps.
The co-elution of the derivatized analyte and its deuterated internal standard allows for the correction of any variability in the injection volume and ionization efficiency within the mass spectrometer's ion source. thermofisher.com This is particularly crucial for trace analysis, where even minor variations can lead to significant errors in quantification. The use of an internal standard like this compound ensures that the analytical method is robust and can achieve the low detection limits required for monitoring these compounds in environmental matrices. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing non-volatile or thermally labile compounds in complex matrices such as wastewater, sediment, and biological fluids. ulisboa.pt These complex matrices are prone to "matrix effects," where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.comchromatographyonline.com
By incorporating this compound into the analytical workflow, the impact of matrix effects can be significantly mitigated. Since the internal standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it is affected by the co-eluting matrix components in the same manner. researchgate.net Consequently, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in the presence of significant matrix interference. This is a critical advantage for the analysis of personal care products and industrial effluents where sample complexity is a major concern. chromatographyonline.commdpi.com
Method Development and Validation Protocols Utilizing this compound
The development and validation of an analytical method are essential to ensure that it is fit for its intended purpose. proquest.com The use of this compound is integral to the validation of quantitative methods for dichlorophen and related compounds.
A calibration curve is established to determine the relationship between the concentration of the analyte and the instrumental response. In an IDMS method, the calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. A series of calibration standards are prepared with a constant concentration of this compound and varying concentrations of the analyte (dichlorophen).
The linearity of the calibration curve is assessed by calculating the correlation coefficient (r²) of the linear regression. A value of r² ≥ 0.99 is generally considered to indicate a good linear fit. semanticscholar.org The use of a deuterated internal standard helps to ensure the linearity of the response over a wide dynamic range.
Interactive Data Table: Illustrative Calibration Curve Data
The following table presents representative data for a calibration curve for the determination of dichlorophen using this compound as an internal standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 15,234 | 148,987 | 0.102 |
| 5.0 | 76,890 | 150,123 | 0.512 |
| 10.0 | 151,056 | 149,554 | 1.010 |
| 25.0 | 378,987 | 151,234 | 2.506 |
| 50.0 | 756,345 | 150,876 | 5.013 |
| 100.0 | 1,502,345 | 149,987 | 10.017 |
| Correlation Coefficient (r²) | 0.9998 |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. semanticscholar.org These parameters are critical for defining the sensitivity of an analytical method.
Interactive Data Table: Illustrative LOD and LOQ Data
This table provides example LOD and LOQ values for the analysis of dichlorophen in different matrices using a method with this compound.
Evaluation of Analytical Accuracy, Precision, and Robustness
The validation of an analytical method is crucial to ensure its reliability. Accuracy, precision, and robustness are key parameters evaluated. For methods quantifying Dichlorophen using this compound, accuracy is typically assessed through recovery studies in spiked samples. Precision is evaluated by analyzing replicate samples to determine the relative standard deviation (RSD), both within a single day (intra-day precision) and over several days (inter-day precision). nih.govchemeo.com
Robustness testing involves intentionally introducing small variations to the method's parameters—such as pH of the mobile phase, flow rate, or column temperature—to assess its capacity to remain unaffected. researchgate.netnih.gov For instance, a robustness test for an HPLC method might involve varying the mobile phase composition by ±2% and the column temperature by ±5°C to ensure the results remain reliable under slightly different conditions. researchgate.netnih.gov
Table 1: Representative Accuracy and Precision Data for Dichlorophen Analysis
| Parameter | Matrix | Spiked Level (µg/L) | Recovery (%) | RSD (%) |
| Accuracy | River Water | 10 | 98.5 | N/A |
| 100 | 101.2 | N/A | ||
| Intra-day Precision | Tap Water | 50 | 99.1 | 3.8 |
| Inter-day Precision | Tap Water | 50 | 98.7 | 5.2 |
This table presents illustrative data based on typical performance for chlorophenol analysis.
Mitigation of Matrix Effects Through Deuterated Internal Standards
In chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. researchgate.net This "matrix effect" is a significant source of imprecision and inaccuracy in quantitative analysis. nih.gov
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these effects. nih.gov Because the deuterated standard is chemically almost identical to the analyte, it experiences similar matrix effects during extraction, chromatography, and ionization. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and reliable quantification. nih.gov For this correction to be effective, the internal standard should co-elute with the analyte. researchgate.net
Optimization of Sample Preparation Methodologies for 2,2'-Methylene Bis(5-chlorophenol) Analysis
Effective sample preparation is critical for isolating Dichlorophen from complex matrices and concentrating it to levels suitable for instrumental analysis. The choice of method depends on the sample matrix (e.g., water, soil, biological tissues) and the required sensitivity.
Solid-Phase Extraction (SPE) Optimization for Various Sample Matrices
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.gov For chlorophenols like Dichlorophen, reversed-phase SPE cartridges, such as those packed with polystyrene-divinylbenzene (PS-DVB), are often employed due to their strong retention of nonpolar to moderately polar compounds from aqueous matrices. nih.gov
Optimization of an SPE method involves several key steps:
Conditioning: The sorbent is activated, typically with methanol (B129727) followed by water, to ensure reproducible interaction with the analyte.
Loading: The sample, often acidified to a pH around 2-4 to ensure the phenolic compounds are in their neutral form, is passed through the cartridge. nih.govchromatographyonline.com
Washing: An appropriate solvent (e.g., a low percentage of organic solvent in water) is used to remove interferences without eluting the analyte.
Elution: A small volume of a strong organic solvent, such as acetone (B3395972) or methanol, is used to desorb the analyte from the sorbent. nih.gov
Table 2: Example of SPE Elution Solvent Optimization for Dichlorophen
| Elution Solvent | Volume (mL) | Recovery (%) |
| Methanol | 5 | 85 |
| Acetone | 5 | 95 |
| Ethyl Acetate | 5 | 92 |
| Dichloromethane (B109758) | 5 | 88 |
This table contains representative data to illustrate the optimization process.
Liquid-Liquid Extraction (LLE) Enhancement and Validation
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of Dichlorophen from aqueous samples, organic solvents such as dichloromethane or a mixture of hexane (B92381) and acetone are commonly used.
Key parameters for LLE enhancement include:
Solvent Selection: The organic solvent should have high affinity for the analyte and be immiscible with the sample matrix.
pH Adjustment: Similar to SPE, the pH of the aqueous sample is typically lowered to suppress the ionization of the phenolic hydroxyl groups, thereby increasing partitioning into the organic phase.
Salting-Out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of organic compounds into the organic solvent, thus improving extraction efficiency.
Extraction Cycles: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
Validation of an LLE method involves assessing its recovery, precision, and ensuring that no significant interferences are co-extracted. Recoveries for chlorophenols using optimized LLE can often exceed 85%. koreascience.kr
Advanced Microextraction Techniques (e.g., SPME, LPME)
In recent years, miniaturized extraction techniques have gained popularity due to their reduced solvent consumption, simplicity, and high enrichment factors.
Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. chromatographyonline.comoup.com For chlorophenols, polyacrylate (PA) coated fibers are often effective. researchgate.netchromatographyonline.com The analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. Optimization involves selecting the appropriate fiber coating, extraction time, temperature, sample pH, and agitation. chromatographyonline.comoup.com
Liquid-Phase Microextraction (LPME) involves extracting analytes from an aqueous sample into a micro-volume of an organic solvent. koreascience.kr In hollow-fiber LPME (HF-LPME), the organic solvent is held within the pores of a porous polypropylene (B1209903) hollow fiber, which separates the aqueous sample from an acceptor phase inside the fiber. koreascience.kr This technique provides excellent sample cleanup and high enrichment factors. For chlorophenols, 1-octanol (B28484) is a commonly used extraction solvent. koreascience.kr
Table 3: Comparison of Microextraction Techniques for Chlorophenol Analysis
| Technique | Typical Recovery (%) | Typical RSD (%) | Key Advantage |
| SPME | 80 - 95 | 5 - 15 | Solvent-free, simple automation |
| HF-LPME | 85 - 110 | < 10 | High enrichment, excellent cleanup |
This table presents typical performance data for these techniques based on published literature for related compounds.
Environmental Fate and Transformation Studies Employing Isotopic Tracing with 2,2 Methylene Bis 5 Chlorophenol D8
Research on Environmental Degradation Pathways of 2,2'-Methylene Bis(5-chlorophenol)
The degradation of 2,2'-Methylene Bis(5-chlorophenol) in the environment can occur through various abiotic and biotic processes. Isotopic tracing with the d8 analogue is instrumental in elucidating the mechanisms and kinetics of these degradation pathways.
Photolytic Degradation Mechanisms and Quantum Yield Determination
Photolysis, or degradation by light, is a significant pathway for the removal of many organic pollutants from the environment. Studies on related chlorophenols have shown that they can undergo photodegradation in aqueous solutions and on surfaces. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage.
Biodegradation Pathways and Microbial Transformation Kinetics in Aquatic and Terrestrial Systems
Biodegradation by microorganisms is a key process in the environmental fate of many organic compounds. Bacteria and fungi can utilize chlorophenols as a source of carbon and energy, leading to their breakdown. The degradation pathways often involve initial hydroxylation or dechlorination steps. For instance, the degradation of some chlorophenols is initiated by monooxygenases, leading to the formation of chlorocatechols which are then further degraded.
The kinetics of microbial transformation, including degradation rates and half-lives, are essential for predicting the persistence of 2,2'-Methylene Bis(5-chlorophenol) in the environment. Studies on other chlorophenols, such as 2,4,5-trichlorophenol, have shown resistance to biodegradation at high concentrations, with inhibition of microbial respiration observed. researchgate.net The use of 2,2'-Methylene Bis(5-chlorophenol)-d8 would enable researchers to trace the metabolic pathways within microbial communities and quantify the rates of transformation in both aquatic and terrestrial systems, distinguishing biotic from abiotic degradation processes.
Hydrolytic Stability and Reaction Kinetics in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key factor in its environmental persistence, particularly in aqueous systems. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
For some organic compounds, hydrolysis can be a significant degradation pathway. For example, the hydrolytic stability of certain phosphate (B84403) compounds has been studied over a wide pH range, revealing different cleavage mechanisms under acidic, neutral, and alkaline conditions. mdpi.com While specific data on the hydrolytic stability of 2,2'-Methylene Bis(5-chlorophenol) is scarce, its deuterated form would be an ideal tracer to study its hydrolysis kinetics across a range of environmental pH values and temperatures, helping to determine its persistence in water bodies.
Isotopic Tracing in Environmental Compartments for Transport and Distribution Research
Understanding how 2,2'-Methylene Bis(5-chlorophenol) moves and distributes within the environment is critical for assessing potential exposure to ecosystems and humans. Isotopic tracing with its d8 variant provides a clear method for tracking its movement between soil, water, and air.
Sorption and Desorption Dynamics in Soil and Sediment Matrices
The extent to which 2,2'-Methylene Bis(5-chlorophenol) binds to soil and sediment particles (sorption) and is subsequently released (desorption) governs its mobility and bioavailability. These processes are influenced by soil and sediment properties such as organic matter content, clay content, and pH.
Research on other chlorophenols, like pentachlorophenol, has demonstrated that the sorption mechanism can differ between the neutral and charged forms of the molecule, with the neutral form exhibiting reversible partitioning and the charged form showing some resistance to desorption. udel.edu Studies on 2,4-dichlorophenoxyacetic acid in volcanic soils have used kinetic models to understand the sorption-desorption behavior, identifying that the process can be controlled by external mass transfer and diffusion into organic matter. mdpi.comnih.gov The use of this compound in batch and column experiments would allow for the precise determination of its sorption and desorption coefficients (Kd and Koc) in various soil and sediment types, leading to more accurate predictions of its leaching potential and fate in terrestrial and aquatic systems.
Interactive Data Table: Illustrative Sorption Coefficients for Chlorinated Phenols in Different Soil Types
| Compound | Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Pentachlorophenol (neutral) | Silt Loam | 2.5 | 150 | 6000 | Fictional Data |
| 2,4-Dichlorophenol | Sandy Loam | 1.2 | 30 | 2500 | Fictional Data |
| 2,2'-Methylene Bis(5-chlorophenol) | Clay | 3.0 | 500 | 16667 | Fictional Data |
Volatilization and Atmospheric Transport Modeling
Volatilization from soil and water surfaces can be a significant transport pathway for some organic compounds, leading to their distribution in the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and Henry's Law constant. Subsequent atmospheric transport can occur over long distances.
Atmospheric transport models, such as chemical transport models (CTMs), are used to simulate the movement and fate of pollutants in the atmosphere. hereon.deecmwf.int These models incorporate data on emissions, chemical transformations, and deposition processes. For many pesticides, atmospheric transport is a key mechanism for their dispersal to remote areas. udel.edu Although specific data on the volatilization and atmospheric transport of 2,2'-Methylene Bis(5-chlorophenol) is lacking, its d8 isotopologue could be used in controlled laboratory and field experiments to measure its flux from surfaces and to validate atmospheric transport models, thereby improving predictions of its long-range transport potential.
Bioaccumulation Potential in Environmental Systems (excluding human and clinical contexts)
Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure, including water, sediment, and food. The tendency of a substance to bioaccumulate in aquatic organisms is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state nih.gov. A high BCF value suggests that the chemical is likely to be stored in the tissues of organisms, potentially leading to higher concentrations at successive trophic levels in the food web nih.govfao.org. The assessment of bioaccumulation potential is recommended for pesticides with a logarithm of the octanol-water partition coefficient (log Pow) greater than 3 fao.org.
Table 1: Classification of Bioconcentration Potential in Fish
| BCF Value | Bioconcentration Potential |
|---|---|
| > 5000 | High |
| 1000 - 5000 | Moderate |
| < 1000 | Low |
Data sourced from the U.S. Environmental Protection Agency (EPA) guidelines as cited in Concepts on Accumulation of Pesticides and Veterinary Drugs in Fish: A Review with Emphasis in Tilapia nih.gov.
Biotransformation Studies in Non-Human Biological Systems (e.g., microbial cultures, plant systems, in vitro enzymatic assays)
Biotransformation is the chemical modification of substances by living organisms. In the context of environmental contaminants, biotransformation can lead to detoxification and degradation, or in some cases, the formation of more toxic byproducts. Studies on chlorinated phenols, a class of compounds to which 2,2'-Methylene Bis(5-chlorophenol) belongs, have been conducted in various non-human biological systems.
The enzymatic degradation of chlorinated phenols is a key area of research for bioremediation. Various enzymes produced by microorganisms and plants have been shown to initiate the breakdown of these compounds.
In bacteria, the degradation of chlorophenols often begins with hydroxylation, a reaction catalyzed by monooxygenases, which introduces a hydroxyl group onto the aromatic ring to form chlorocatechols nih.gov. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the breakdown of the aromatic structure nih.gov. For some polychlorinated phenols, the degradation can be initiated by a hydrolytic para-hydroxylation, yielding a chlorinated para-hydroquinone mdpi.org. In anaerobic conditions, reductive dechlorination, where chlorine atoms are replaced by hydrogen, is a critical first step mdpi.org.
In plant systems, enzymes such as peroxidases and polyphenol oxidases are involved in the metabolism of chlorinated phenols sigmaaldrich.comiaea.org. For example, horseradish peroxidase has been shown to catalyze the degradation of 2,6-dichlorophenol (B41786) sigmaaldrich.com. Laccases, another class of enzymes found in fungi, are also capable of degrading chlorophenols through oxidative coupling reactions nih.gov. The degradation efficiency of laccase can be influenced by the position of the chlorine substituents on the phenol (B47542) ring nih.gov.
In edible plants and cotton, 2,4-DCP has been found to be metabolized into saccharide conjugates nih.gov. The primary terminal metabolites identified were DCP-(6-O-malonyl)-glucoside and its precursor, DCP-glucose nih.gov. Similarly, in tobacco plants exposed to 14C-labeled 2,4-DCP, the major metabolites were found to be conjugates that, upon enzymatic hydrolysis with β-D-glucosidase, released the parent compound iaea.orgosti.gov. This suggests that a common detoxification pathway for chlorinated phenols in plants is conjugation with sugars.
In microbial systems, the degradation of chlorophenols can lead to a variety of intermediate and final products. For instance, the degradation of 2-chlorophenol (B165306) by Rhodococcus opacus proceeds via the formation of 3-chlorocatechol, which is then further broken down nih.gov. The complete mineralization of chlorophenols to carbon dioxide and water can occur under certain conditions with specific microbial strains mdpi.org.
Abiotic degradation processes can also lead to transformation products. The photolysis of dichlorophen (B75788) in acidic solution can result in the formation of 4-chloro-4'-hydroxy-2,2'-methyldiphenol and the corresponding benzoquinone nih.gov.
Table 2: Identified Metabolites of 2,4-Dichlorophenol in Plant Systems
| Plant System | Identified Metabolites | Reference |
|---|---|---|
| Cotton, various edible plants | DCP-(6-O-malonyl)-glucoside, DCP-glucose | nih.gov |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2'-Methylenebis(5-chlorophenol) |
| Dichlorophen |
| 2,4-dichlorophenol (DCP) |
| 4-chloro-4'-hydroxy-2,2'-methyldiphenol |
| Benzoquinone |
| Chlorocatechols |
| Chlorohydroquinones |
| DCP-(6-O-malonyl)-glucoside |
| DCP-glucose |
| 2,6-dichlorophenol |
| 3-chlorocatechol |
Mechanistic Investigations and Reaction Pathway Elucidation Using 2,2 Methylene Bis 5 Chlorophenol D8
Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Probing
The kinetic isotope effect (KIE) is a powerful tool for understanding reaction mechanisms, defined as the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kL/kH). The magnitude of the KIE can provide insights into bond-breaking and bond-forming steps during a reaction.
Measurement and Interpretation of Primary Kinetic Isotope Effects
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. For 2,2'-Methylene Bis(5-chlorophenol)-d8, this would typically involve the cleavage of a carbon-deuterium (C-D) bond. The theoretical maximum primary KIE for a C-H/C-D bond at room temperature is approximately 7, arising from the difference in zero-point vibrational energies of the C-H and C-D bonds.
A significant primary KIE (kH/kD > 2) would suggest that the C-H(D) bond is being broken in the rate-determining step. A value close to 1 would indicate that the bond is not broken in the rate-determining step. To date, no studies have been found that measure the primary KIE for reactions involving this compound.
Assessment of Secondary Kinetic Isotope Effects for Transition State Characterization
Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. These effects are generally smaller than primary KIEs and are categorized based on the position of the isotope relative to the reaction center (α, β, etc.). Secondary KIEs can provide valuable information about changes in hybridization and the steric environment of the transition state. For instance, a change in hybridization from sp3 to sp2 at a deuterium-labeled carbon would typically result in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 would result in an inverse secondary KIE (kH/kD < 1). No literature is available on the assessment of secondary KIEs for this compound.
Elucidation of Specific Reaction Mechanisms Through Deuterium (B1214612) Labeling
Deuterium labeling is a fundamental technique used to trace the path of hydrogen atoms throughout a chemical reaction. By strategically placing deuterium atoms in a molecule, such as in this compound, and analyzing their position in the products, chemists can deduce the mechanism of the reaction.
Identification of Rate-Determining Steps and Bond Cleavage Events
As discussed in the context of primary KIEs, the presence or absence of a significant isotope effect when using this compound would directly help in identifying whether a C-D bond cleavage is part of the slowest step of a reaction. Without experimental data, it is impossible to identify the rate-determining steps for any specific reaction of this compound.
Confirmation of Reaction Intermediates and Transition State Structures
The fate of the deuterium labels in the products of a reaction can help confirm or rule out proposed reaction intermediates and transition states. For example, if a reaction is proposed to proceed through a specific intermediate where a deuterium atom is transferred, the observation of that deuterium in the expected position in the final product would provide strong evidence for that mechanism. There are currently no published studies that utilize this compound for such mechanistic confirmations.
Complementary Computational Chemistry Approaches in Isotopic Studies
Computational chemistry, particularly quantum mechanical calculations, can be a powerful partner to experimental isotopic studies. Theoretical models can be used to calculate the vibrational frequencies of reactants, transition states, and products for both the deuterated and non-deuterated isotopologues. These calculated frequencies can then be used to predict KIEs and compare them with experimental values, providing a deeper understanding of the transition state structure.
Density functional theory (DFT) is a common computational method for these types of studies. However, a search of the scientific literature did not reveal any computational studies specifically focused on this compound and its reaction mechanisms.
Density Functional Theory (DFT) Calculations for Energy Landscapes and Isotope Effects
Density Functional Theory (DFT) has emerged as a important method for modeling chemical reactions. By calculating the electronic structure of molecules, DFT can be used to determine the geometries of reactants, products, and transition states, as well as their relative energies. This allows for the construction of a potential energy surface, which provides a comprehensive map of the energy changes that occur during a reaction.
In the context of this compound, DFT calculations are instrumental in predicting the theoretical KIEs for various potential reaction pathways. The difference in zero-point vibrational energies between the C-H and C-D bonds is a key factor influencing the KIE. libretexts.org A heavier isotope like deuterium leads to a lower zero-point energy, which can result in a higher activation energy for bond cleavage and thus a slower reaction rate. libretexts.org
Hypothetical DFT Calculation Data for a Reaction Involving 2,2'-Methylene Bis(5-chlorophenol)
| Parameter | 2,2'-Methylene Bis(5-chlorophenol) | This compound |
| Zero-Point Energy (kcal/mol) | 150.5 | 148.2 |
| Activation Energy (kcal/mol) | 25.3 | 26.1 |
| Calculated kH/kD | - | 1.85 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact deuterated compound were not found in the public domain.
These calculations can help to distinguish between different proposed mechanisms. For example, a significant primary KIE would suggest that a C-H (or C-D) bond is broken in the rate-determining step of the reaction. Conversely, a small or non-existent KIE would indicate that the bond to the isotope is not broken during the slow step.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions
While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This is particularly useful for studying the conformational flexibility of a molecule like this compound. The two phenol (B47542) rings can rotate around the central methylene (B1212753) bridge, leading to a variety of possible conformations.
MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its reactivity. For instance, certain conformations may be more pre-disposed to react because the reactive sites are more accessible.
Furthermore, by combining MD with quantum mechanical methods (QM/MM), it is possible to simulate chemical reactions in a more realistic environment, such as in a solvent. These simulations can provide insights into how the solvent molecules interact with the reactant and influence the reaction pathway.
Hypothetical Conformational Analysis Data
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180 | 0.0 | 65 |
| Gauche | 60 | 1.2 | 30 |
| Eclipsed | 0 | 5.0 | 5 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact deuterated compound were not found in the public domain.
Future Directions and Emerging Research Avenues for 2,2 Methylene Bis 5 Chlorophenol D8
Development of Novel High-Throughput Analytical Methodologies with Enhanced Sensitivity and Selectivity
The pursuit of faster, more accurate, and more sensitive methods for detecting chlorinated phenols like 2,2'-Methylene Bis(5-chlorophenol) is a constant driver of innovation in analytical chemistry. 2,2'-Methylene Bis(5-chlorophenol)-d8 is an indispensable tool in this endeavor, primarily serving as an internal standard in isotope dilution analysis. jst.go.jpmdpi.com This technique is considered the gold standard for quantitative analysis due to its ability to correct for analyte loss during sample preparation and for matrix effects during analysis. jst.go.jpmdpi.com
Future research will likely focus on the integration of this compound into fully automated, high-throughput analytical platforms. These systems, which can process a large number of samples with minimal human intervention, are crucial for large-scale environmental monitoring programs. nih.gov Advanced robotic systems for sample preparation, such as the SP2000, can be customized for various tasks including pH adjustment, solid-phase extraction (SPE), and derivatization, significantly reducing sample handling time and potential for error. ecetoc.org
Furthermore, the development of novel analytical techniques with enhanced sensitivity and selectivity will continue to be a priority. While gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are currently the methods of choice for analyzing chlorinated phenols, gfredlee.comresearchgate.net emerging techniques such as high-resolution mass spectrometry (HRMS) offer even greater specificity and the ability to identify unknown transformation products. The use of this compound as an internal standard in these advanced methods will be critical for ensuring data quality and comparability across different laboratories and studies.
| Analytical Technique | Role of this compound | Future Development |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Internal standard for quantification, correcting for extraction and derivatization inefficiencies. gfredlee.comacs.org | Miniaturization of instruments, faster chromatography, and coupling with advanced sample introduction techniques. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Internal standard for quantification, particularly for polar and thermally labile transformation products. gfredlee.com | Development of more sensitive and robust ionization sources, and online SPE for automated sample cleanup and concentration. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass internal standard for precise quantification and formula confirmation of metabolites and degradation products. | Integration with ion mobility spectrometry for enhanced separation of isomers and conformers. |
| Automated Sample Preparation (e.g., QuEChERS, Robotic SPE) | Added at the beginning of the extraction process to monitor and correct for analyte losses throughout the entire workflow. nih.govjst.go.jp | Development of new sorbent materials with higher selectivity for chlorinated phenols and full automation from sample to result. |
Exploration of Advanced Environmental Remediation Strategies for 2,2'-Methylene Bis(5-chlorophenol) Using Isotopic Markers
The remediation of sites contaminated with chlorinated phenols is a significant environmental challenge. Future research will increasingly focus on developing and optimizing advanced remediation strategies, with this compound serving as a powerful tool to track the fate and efficiency of these processes.
One promising area is the use of stable isotope probing (SIP) to elucidate the mechanisms of bioremediation. researchgate.net By introducing a known amount of the non-labeled contaminant along with its deuterated analog, researchers can trace the degradation pathways and identify the microorganisms responsible for breaking down the pollutant. The change in the isotopic ratio of the contaminant pool over time can provide a quantitative measure of biodegradation, distinguishing it from other removal processes such as sorption or volatilization. acs.orgnih.gov
Phytoremediation, the use of plants to remove pollutants from the environment, is another area where isotopic markers can provide valuable insights. nih.govacs.orgfrontiersin.org Studies on the uptake and metabolism of 2,2'-Methylene Bis(5-chlorophenol) by plants can be significantly enhanced by using the deuterated form to trace its movement through the plant and identify metabolic products. This information is crucial for selecting and engineering plant species with enhanced remediation capabilities. jst.go.jp
Moreover, advanced oxidation processes (AOPs) are being explored for the rapid degradation of recalcitrant organic pollutants. The use of this compound in laboratory-scale AOP studies can help to elucidate the reaction kinetics and identify the primary degradation products, leading to the optimization of these technologies for field applications.
| Remediation Strategy | Application of this compound | Research Focus |
| Bioremediation (Aerobic/Anaerobic) | As a tracer in Stable Isotope Probing (SIP) studies to identify active microbial degraders and elucidate degradation pathways. researchgate.netnih.gov | Optimizing conditions for enhanced bioremediation, identifying key enzymes and genes involved in the degradation process. |
| Phytoremediation | To track the uptake, translocation, and metabolism of the contaminant within plant tissues. nih.govfrontiersin.org | Screening and genetic engineering of plant species for improved uptake and detoxification of chlorinated phenols. |
| Advanced Oxidation Processes (AOPs) | As a surrogate to study reaction kinetics and identify transformation products without interference from the non-labeled compound. | Development of more efficient and cost-effective AOPs, and understanding the formation of potentially toxic byproducts. |
| Monitored Natural Attenuation (MNA) | To provide conclusive evidence of in-situ biodegradation by tracking changes in the isotopic signature of the contaminant plume. acs.orgnih.gov | Developing robust models to predict the long-term effectiveness of MNA and inform risk assessment. |
Integration of Multi-Omics Approaches in Biotransformation Studies Aided by Deuterated Analogs
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study the intricate interactions between microorganisms and environmental pollutants. The integration of these approaches, facilitated by the use of deuterated analogs like this compound, promises to provide an unprecedented level of detail on the biotransformation of chlorinated phenols.
In metabolomics studies, this compound can be used as a tracer to follow the metabolic fate of its non-deuterated counterpart within a microbial cell or a complex microbial community. By analyzing the isotopic signature of metabolites, researchers can definitively identify the biotransformation products and reconstruct the degradation pathways. nih.gov
Transcriptomics and proteomics can be used to identify the genes and enzymes that are upregulated in the presence of 2,2'-Methylene Bis(5-chlorophenol). mdpi.comnih.govnih.govresearchgate.net By correlating the expression of specific genes and proteins with the degradation of the deuterated compound, it is possible to pinpoint the key players in the bioremediation process. This knowledge can then be used to engineer more efficient microbial strains for bioremediation applications.
The combination of multi-omics with stable isotope probing provides a powerful framework for understanding the functional roles of different microorganisms within a community and how they respond to the presence of a contaminant. This integrated approach will be instrumental in developing more effective and predictable bioremediation strategies.
| Omics Approach | Role of this compound | Expected Outcomes |
| Metabolomics | As a tracer to identify and quantify biotransformation products, distinguishing them from endogenous metabolites. nih.gov | Elucidation of complete degradation pathways and identification of potential dead-end metabolites. |
| Transcriptomics | To stimulate specific gene expression related to its degradation, which can then be identified and quantified. mdpi.comnih.govnih.govresearchgate.net | Identification of genes encoding for catabolic enzymes, transport proteins, and regulatory elements involved in degradation. |
| Proteomics | To identify proteins that are differentially expressed in the presence of the contaminant, indicating their role in its metabolism. | Characterization of the enzymatic machinery responsible for the breakdown of the pollutant. |
| Integrated Multi-Omics | To provide a holistic view of the microbial response to the contaminant, linking genetic potential to metabolic function. | A comprehensive understanding of the biotransformation process, from gene to function, enabling the development of predictive models. |
Theoretical Modeling and Predictive Studies on Environmental Behavior and Transformation Kinetics of Substituted Phenols
Theoretical modeling and predictive studies are becoming increasingly important for assessing the environmental risk of chemicals and for designing effective remediation strategies. This compound can play a crucial role in the development and validation of these models.
Quantitative Structure-Activity Relationship (QSAR) models are used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. jst.go.jpecetoc.orgresearchgate.netjst.go.jposti.gov By comparing the predicted properties of 2,2'-Methylene Bis(5-chlorophenol) and its deuterated analog, researchers can refine the parameters used in these models, particularly those related to transport and partitioning behavior.
Kinetic models are essential for predicting the rate of degradation of pollutants in the environment. mdpi.comnih.govpsecommunity.org The use of this compound in kinetic studies allows for the precise determination of reaction rate constants without interference from the non-labeled compound. This is particularly important for studying complex reaction mixtures and for elucidating the kinetics of individual reaction steps. nih.gov
Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms of degradation processes at the molecular level. acs.orgnih.gov The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can be calculated using DFT and compared with experimental data obtained using this compound. This comparison provides a powerful means of validating theoretical models and gaining a deeper understanding of the reaction mechanisms. nih.gov
| Modeling Approach | Contribution of this compound | Future Research Goals |
| Quantitative Structure-Activity Relationship (QSAR) | Validation and refinement of model parameters related to transport, partitioning, and toxicity by comparing predictions for labeled and unlabeled compounds. jst.go.jpecetoc.orgresearchgate.netjst.go.jposti.gov | Development of more accurate and robust QSARs for predicting the environmental behavior of a wider range of substituted phenols. |
| Kinetic Modeling | Precise determination of reaction rate constants and elucidation of complex reaction networks in degradation studies. mdpi.comnih.govpsecommunity.orgnih.gov | Development of comprehensive kinetic models that can predict the fate of chlorinated phenols under a variety of environmental conditions. |
| Computational Chemistry (e.g., DFT) | Experimental validation of calculated kinetic isotope effects (KIEs) to elucidate reaction mechanisms at the molecular level. acs.orgnih.gov | Integration of theoretical calculations with experimental data to build highly predictive models of environmental transformation processes. |
Q & A
Basic Research Questions
Q. How can 2,2'-Methylene Bis(5-chlorophenol)-d8 be reliably detected and quantified in environmental matrices?
- Methodological Answer : Use gas chromatography/high-resolution mass spectrometry (GC/HRMS) for precise quantification due to its high sensitivity and selectivity for halogenated compounds. For extraction, employ solid-phase extraction (SPE) or Soxhlet extraction with dichloromethane to recover the compound from sludge, sediment, or biota matrices . Matrix-matched calibration standards (e.g., deuterated analogs like -d8) are critical to correct for matrix-induced signal suppression or enhancement .
Q. What are the key environmental fate parameters for this compound?
- Methodological Answer : Determine its octanol-water partition coefficient (log Kow) via shake-flask experiments and measure hydrolysis rates under varying pH and temperature conditions. Bioaccumulation potential can be assessed using freshwater biota (e.g., fish fillet) to calculate bioconcentration factors (BCFs) .
Q. What synthetic routes are optimal for preparing this compound?
- Methodological Answer : Utilize deuterated formaldehyde (CD2O) in a Mannich condensation reaction with 5-chlorophenol to introduce the -d8 label. Purify the product via recrystallization in ethanol/water mixtures, and confirm isotopic purity (>98%) using <sup>2</sup>H-NMR and high-resolution mass spectrometry .
Advanced Research Questions
Q. How can discrepancies in environmental concentration data across studies be resolved?
- Methodological Answer : Perform inter-laboratory comparisons using standardized reference materials (e.g., NIST-certified sludge or sediment samples). Validate extraction efficiency using isotope dilution with this compound as an internal standard. Statistical tools like principal component analysis (PCA) can identify outliers due to matrix effects or instrumental variability .
Q. What advanced structural characterization techniques are suitable for confirming isotopic labeling in this compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (employing SHELX software for refinement ) with <sup>13</sup>C/<sup>2</sup>H isotope-enriched NMR to map deuterium positions. Thermogravimetric analysis (TGA) can further validate thermal stability differences between deuterated and non-deuterated forms .
Q. How does the deuterated form (-d8) affect the compound’s analytical performance in isotope dilution mass spectrometry?
- Methodological Answer : Compare the fragmentation patterns and ionization efficiency of -d8 vs. non-deuterated forms using collision-induced dissociation (CID) in tandem MS. Optimize deuterium incorporation to avoid hydrogen/deuterium exchange artifacts during sample preparation, particularly in aqueous matrices .
Q. What are the mechanistic pathways for microbial degradation of this compound in anaerobic sediments?
- Methodological Answer : Conduct <sup>13</sup>C-labeled compound incubation studies with sediment microcosms, tracking degradation via stable isotope probing (SIP) coupled with metagenomic analysis. Quantify dechlorination intermediates (e.g., 5-chlorophenol) using LC-MS/MS and correlate with microbial community shifts via 16S rRNA sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
